molecular formula C16H14ClFN2O3S B3002606 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide CAS No. 941994-61-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

货号 B3002606
CAS 编号: 941994-61-2
分子量: 368.81
InChI 键: NVGGCYUAQNFBGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide, commonly known as COTI-2, is a small molecule compound that has been developed as a potential anticancer agent. It is a member of the thiazolidinedione family of compounds, which are known to have various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. COTI-2 has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer, among others.

作用机制

COTI-2 has been shown to target mutant p53, a common mutation found in many types of cancer. Mutant p53 is known to promote tumor growth and survival, and is associated with poor prognosis and resistance to therapy. COTI-2 binds to mutant p53 and restores its normal function, leading to inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTI-2 has been shown to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable safety profile in humans. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth, and to modulate the immune system, suggesting that it may have additional anticancer effects beyond its direct effects on cancer cells.

实验室实验的优点和局限性

One advantage of COTI-2 is its specificity for mutant p53, which makes it a potentially effective therapy for cancers with this mutation. However, its effectiveness may be limited in cancers that do not have mutant p53, and further research is needed to determine its efficacy in these cancers. In addition, the optimal dosing and administration of COTI-2 in humans have not yet been established, and clinical trials are needed to determine its safety and efficacy in humans.

未来方向

Future research on COTI-2 could focus on several areas, including:
1. Further preclinical studies to determine its efficacy in different types of cancer and in combination with other therapies.
2. Clinical trials to determine its safety and efficacy in humans, and to establish optimal dosing and administration.
3. Development of biomarkers to identify patients who are most likely to benefit from COTI-2 therapy.
4. Development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability.
5. Exploration of its potential use in other diseases beyond cancer, such as inflammatory or autoimmune disorders.
In conclusion, COTI-2 is a promising anticancer agent that targets mutant p53 and has shown efficacy in preclinical models of cancer. Further research is needed to determine its safety and efficacy in humans, and to establish its optimal use in different types of cancer and in combination with other therapies.

合成方法

The synthesis of COTI-2 involves a multistep process that starts with the reaction of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid to yield 4-chloro-3-(4-fluoroanilino)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxidoisothiazolidine to yield COTI-2.

科学研究应用

COTI-2 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition, COTI-2 has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

属性

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-14-7-6-13(10-15(14)20-8-1-9-24(20,22)23)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,1,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGCYUAQNFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。